![molecular formula C19H16ClN3O3S B2618446 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851079-30-6](/img/structure/B2618446.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
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Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H16ClN3O3S and its molecular weight is 401.87. The purity is usually 95%.
BenchChem offers high-quality N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- SMR000016173 has demonstrated antifungal properties. Researchers have explored its efficacy against fungal pathogens, including Candida species and dermatophytes. Investigations into its mechanism of action and potential clinical applications continue .
- Imidazoles are essential heterocyclic compounds with diverse applications. SMR000016173 serves as a precursor in the synthesis of imidazole derivatives. Chemists utilize it to construct various imidazole-based molecules, which find use in pharmaceuticals, agrochemicals, and materials science .
- Preliminary studies suggest that SMR000016173 may exhibit anticancer activity. Researchers investigate its effects on cancer cell lines, focusing on apoptosis induction, cell cycle arrest, and inhibition of tumor growth. Further research is needed to elucidate its full potential .
- The sulfanyl group in SMR000016173 allows it to coordinate with transition metal ions. Researchers explore its complexation behavior, stability constants, and catalytic applications in metal-mediated reactions. These studies contribute to the field of coordination chemistry .
- SMR000016173 interacts with biological receptors, particularly those involved in inflammation, pain modulation, and neurological processes. Investigating its binding affinity and selectivity provides insights for drug design and therapeutic interventions .
- Researchers have explored the use of SMR000016173 in environmental sensors. Its unique optical properties make it suitable for detecting specific analytes or pollutants. Applications include water quality monitoring and gas sensing .
Antifungal Activity
Imidazole Synthesis
Anticancer Potential
Metal Coordination Chemistry
Biological Receptor Interaction
Environmental Sensing and Detection
Matrix Scientific: (2E)-3-(1,3-Benzodioxol-5-yl)acrylic acid Recent advances in the synthesis of imidazoles - RSC Publishing
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c20-14-2-4-15(5-3-14)23-8-7-21-19(23)27-11-18(24)22-10-13-1-6-16-17(9-13)26-12-25-16/h1-9H,10-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYMSTSUDVIZKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=CN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |
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